3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride
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Overview
Description
3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the triazole ring in its structure makes it a valuable compound in medicinal chemistry and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced to the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups to the triazole ring .
Scientific Research Applications
3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes . For example, it may inhibit certain kinases or enzymes involved in microbial growth, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring structure and have similar pharmacological activities.
1,3,5-trisubstituted 1,2,4-triazoles: These compounds also contain the triazole ring and are known for their biological activities.
Uniqueness
3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability . This structural feature distinguishes it from other triazole derivatives and contributes to its specific pharmacological properties .
Properties
CAS No. |
2639415-72-6 |
---|---|
Molecular Formula |
C7H13ClN4O |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
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